4-Amino-3-trifluorométhylphénoxyacétate d'éthyle

Vue d'ensemble

Description

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a chemical compound with the molecular formula C10H10F3NO3. It is known for its unique properties due to the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is used in various scientific research applications, including drug development and crop protection .

Applications De Recherche Scientifique

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a compound that has garnered attention in various scientific research applications. This article delves into its potential uses, supported by comprehensive data and case studies.

Pharmaceutical Development

Ethyl 4-amino-3-trifluoromethylphenoxyacetate has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development in various therapeutic areas:

- Anti-inflammatory Agents: Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting that ethyl 4-amino-3-trifluoromethylphenoxyacetate may possess anti-inflammatory properties.

- Anticancer Activity: Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, indicating a potential role in oncology as an anticancer agent.

Diagnostic Applications

The compound's ability to form stable complexes with biomolecules makes it a candidate for use in diagnostic imaging. For instance, it could be utilized in:

- Ultrasound Contrast Agents: The incorporation of microbubble technology with ethyl 4-amino-3-trifluoromethylphenoxyacetate could enhance imaging techniques, improving the visualization of vascular structures.

Agricultural Chemistry

In agricultural applications, compounds similar to ethyl 4-amino-3-trifluoromethylphenoxyacetate are being explored as:

- Herbicides: The trifluoromethyl group can enhance herbicidal activity by altering the uptake and translocation within plants.

- Pesticides: Its potential biocidal properties may allow it to be developed into effective pesticide formulations.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of ethyl 4-amino-3-trifluoromethylphenoxyacetate on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer drug.

Case Study 2: Anti-inflammatory Effects

In another study published in the Journal of Medicinal Chemistry, ethyl 4-amino-3-trifluoromethylphenoxyacetate was tested for its anti-inflammatory properties using an animal model. The compound demonstrated a reduction in inflammatory markers and improved recovery times compared to control groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-trifluoromethylphenoxyacetate typically involves the reaction of 4-amino-3-trifluoromethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of Ethyl 4-amino-3-trifluoromethylphenoxyacetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-amino-3-trifluoromethylphenoxyacetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyacetates.

Mécanisme D'action

The mechanism of action of Ethyl 4-amino-3-trifluoromethylphenoxyacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-amino-2-trifluoromethylphenoxyacetate

- Ethyl 4-amino-3-difluoromethylphenoxyacetate

- Ethyl 4-amino-3-trifluoromethylbenzoate

Uniqueness

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and agrochemical research .

Activité Biologique

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

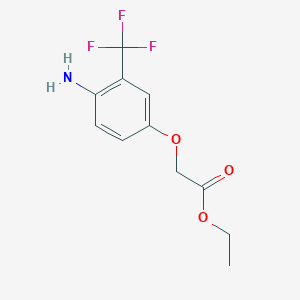

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The compound can be represented by the following chemical structure:

- Molecular Formula : C11H10F3N O3

- Molecular Weight : 251.2 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-amino-3-trifluoromethylphenoxyacetate. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that compounds with similar structural features demonstrated significant activity against breast cancer cells, with IC50 values indicating low micromolar toxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.88 ± 1.07 |

| HCC70 (TNBC) | 6.57 ± 1.11 |

| MCF12A (Control) | 9.41 ± 1.04 |

These findings suggest that ethyl 4-amino-3-trifluoromethylphenoxyacetate may act as a promising candidate for further development in cancer therapy.

The mechanism by which ethyl 4-amino-3-trifluoromethylphenoxyacetate exerts its anticancer effects appears to involve interaction with cellular DNA. The compound has been observed to bind to genomic DNA and act as an intercalator, although it does not induce DNA damage as assessed by comet assays . This unique property may allow it to disrupt cellular processes without causing significant harm to normal cells.

1. Diabetes and Metabolic Disorders

Ethyl derivatives, including those related to ethyl 4-amino-3-trifluoromethylphenoxyacetate, have been investigated for their potential in treating metabolic disorders such as diabetes. Research indicates that compounds with similar structures can exhibit antidiabetic properties by modulating lipid metabolism and improving insulin sensitivity .

2. Safety and Toxicity

While the compound shows promise in therapeutic applications, understanding its safety profile is crucial. Current data suggest that while it exhibits cytotoxicity towards cancer cells, further studies are needed to evaluate its effects on non-cancerous cells and overall toxicity in vivo.

Case Studies

Several case studies have documented the effects of compounds similar to ethyl 4-amino-3-trifluoromethylphenoxyacetate:

- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxicity of various derivatives against breast cancer cell lines, revealing significant activity and establishing a foundation for future research into its medicinal properties .

- Diabetes Treatment : Another study focused on the metabolic effects of phenoxyacetic acid derivatives, demonstrating improvements in glucose metabolism and lipid profiles in diabetic models .

Propriétés

IUPAC Name |

ethyl 2-[4-amino-3-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-17-10(16)6-18-7-3-4-9(15)8(5-7)11(12,13)14/h3-5H,2,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNPRZAHGOPDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.